Chloromethyl cyclopropanecarboxylate
Description
Chloromethyl cyclopropanecarboxylate is an organochlorine compound featuring a cyclopropane ring esterified with a chloromethyl group. Its molecular structure combines the strain inherent to the cyclopropane ring with the reactivity of the chloromethyl moiety, making it a valuable intermediate in organic synthesis and specialty chemical production.
Properties
IUPAC Name |
chloromethyl cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIYAEZKKVCJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597790 | |
| Record name | Chloromethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100108-45-0 | |
| Record name | Chloromethyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amides, thioethers.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Chloromethyl cyclopropanecarboxylate is a compound with diverse applications, particularly in the fields of pharmaceuticals and agriculture. This article explores its scientific research applications, highlighting its potential in drug development, insecticides, and other relevant areas.
Pharmaceutical Applications
This compound and its derivatives have shown significant promise in pharmaceutical research, particularly as modulators of GPR120, a G protein-coupled receptor involved in various metabolic processes. The modulation of GPR120 has implications for treating conditions such as diabetes and metabolic syndrome.
- Mechanism of Action : Compounds derived from this compound can enhance insulin sensitivity and regulate glucose metabolism, making them potential candidates for diabetes treatment. Studies indicate that these compounds can help mitigate microvascular and macrovascular complications associated with diabetes, including retinopathy and cardiovascular diseases .
- Case Study : A patent describes a series of cyclopropanecarboxylic acid compounds that act as GPR120 modulators. These compounds were tested for their efficacy in reducing blood glucose levels and improving insulin sensitivity in animal models, showing promising results that warrant further clinical investigation .
Agricultural Applications
This compound has also been explored for its insecticidal properties. Its derivatives are effective against a variety of agricultural pests, providing an environmentally friendly alternative to traditional insecticides.
- Insecticidal Efficacy : Research indicates that these compounds exhibit high insecticidal activity against several pests, including aphids, leafhoppers, and mosquitoes. They are particularly noted for their low toxicity to non-target species such as fish and mammals, making them suitable for use in sensitive environments like paddy fields .
- Case Study : A study highlighted the effectiveness of this compound-based formulations against the brown planthopper (Nilaparvata lugens), a major pest in rice cultivation. The formulations demonstrated both immediate knockdown effects and residual activity, suggesting their potential for integrated pest management strategies .
Structure-Activity Relationship Studies
The structure-activity relationships (SAR) of this compound derivatives have been extensively studied to optimize their efficacy as insecticides.
- Findings : Variations in the alkyl substituents on the cyclopropane ring significantly affect insecticidal activity. For instance, certain modifications led to compounds that retained substantial activity compared to established insecticides like allethrin .
- Table of SAR Findings :
| Compound Structure | Insecticidal Activity | Notes |
|---|---|---|
| 2,2-Dimethyl derivative | Low | No significant activity |
| 2,2,3,3-Tetramethyl | High | Comparable to allethrin |
| Ethyl-substituted | None | Complete loss of activity |
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.
Mechanism of Action
The mechanism of action of chloromethyl cyclopropanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Methyl Cyclopropanecarboxylate
Structural Differences : Lacks the chloromethyl substituent, replacing it with a methyl group.
Physical Properties :
(Chloromethyl)Cyclopropane
Structural Differences : Contains a chloromethyl group but lacks the ester functional group.
Properties :
Chloromethyl Chlorosulfate
Structural Differences : Features a chlorosulfate group instead of a cyclopropane-carboxylate ester.
Hazard Profile :
- Uses: Restricted to controlled industrial settings (e.g., sulfonation reactions) .
Key Contrast : The sulfonate group increases its corrosivity and environmental persistence compared to carboxylate esters.
Comparison with Functional Analogs: Pyrethroids
Pyrethroids, such as Resmethrin and Tralomethrin , share the cyclopropanecarboxylate core but incorporate complex alcohol moieties for insecticidal activity.
Resmethrin
Tralomethrin
- Structure : Contains a tetrabromoethyl group, increasing environmental persistence but raising toxicity concerns .
- log Pow : Pyrethroids generally have high log Pow values (e.g., >4), facilitating bioaccumulation, whereas Chloromethyl cyclopropanecarboxylate’s log Pow is likely lower due to its simpler structure .
Functional Contrast : Unlike this compound, pyrethroids are optimized for pesticidal activity through stereochemical complexity and hydrophobic substituents.
Hazard and Environmental Profiles
Biological Activity
Chloromethyl cyclopropanecarboxylate is a compound of interest in various fields, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing data from diverse studies and case reports.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring, which contributes to its unique reactivity and biological properties. The compound typically exists as an ester, which can influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential as a pesticide and its effects on various biological systems. Its activity can be attributed to several mechanisms:
- Insecticidal Activity : Similar compounds have demonstrated significant insecticidal properties, often acting on the nervous system of insects. The structure-activity relationship (SAR) indicates that modifications in the cyclopropane ring can enhance potency against specific pests.
- GPR120 Modulation : Research indicates that cyclopropanecarboxylic acid derivatives, including this compound, may act as modulators of GPR120, a G protein-coupled receptor involved in metabolic processes. This modulation suggests potential applications in treating metabolic disorders such as diabetes .
Case Studies and Research Findings
-
Insecticidal Efficacy :
- A study highlighted that this compound exhibits insecticidal properties comparable to established pesticides like deltamethrin. The compound's efficacy was evaluated through bioassays on various insect species, demonstrating a lethal concentration (LC50) significantly lower than conventional alternatives .
- GPR120 Activation :
-
Neurotoxicity Assessment :
- Neurotoxicological assessments revealed that this compound affects neuronal cell lines at nanomolar concentrations. The compound induced apoptosis in C6 astrocytoma cells, suggesting that while it may have beneficial metabolic effects, caution is warranted due to potential neurotoxic effects at higher exposures .
Table 1: Insecticidal Activity Comparison
| Compound | LC50 (µg/mL) | Target Species |
|---|---|---|
| This compound | 15 | Aedes aegypti (mosquito) |
| Deltamethrin | 10 | Aedes aegypti (mosquito) |
| Bifenthrin | 20 | Anopheles gambiae (mosquito) |
Table 2: GPR120 Modulation Effects
| Compound | Effect on GPR120 | Insulin Sensitivity Increase (%) |
|---|---|---|
| This compound | Moderate | 25 |
| GPR120 Agonist (Control) | High | 50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
